

2-Amino-5-iodo-3-methylbenzoic Acid ^1H NMR chemical shifts

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Compound of Interest

Compound Name: 2-Amino-5-iodo-3-methylbenzoic Acid

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An In-depth Technical Guide to the ^1H NMR Chemical Shifts of **2-Amino-5-iodo-3-methylbenzoic Acid**

This technical guide provides a detailed analysis of the expected ^1H NMR chemical shifts for **2-amino-5-iodo-3-methylbenzoic acid**. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It includes a summary of predicted quantitative data, a comprehensive experimental protocol for acquiring such data, and a logical diagram illustrating the relationships between the molecular structure and its NMR spectrum.

Predicted ^1H NMR Data

While direct experimental ^1H NMR data for **2-amino-5-iodo-3-methylbenzoic acid** is not readily available in the public domain, a reliable prediction of the chemical shifts can be made by analyzing the substituent effects on the aromatic ring. The following table summarizes the expected ^1H NMR chemical shifts, multiplicities, and coupling constants for the compound, likely dissolved in a common NMR solvent such as DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ , ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|-------------------|--|----------------------|-------------|---------------------------|
| H-4 | ~7.8 - 8.0 | Doublet (d) | 1H | ~2-3 |
| H-6 | ~7.5 - 7.7 | Doublet (d) | 1H | ~2-3 |
| -NH ₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | N/A |
| -CH ₃ | ~2.2 - 2.4 | Singlet (s) | 3H | N/A |
| -COOH | ~12.0 - 13.0 | Broad Singlet (br s) | 1H | N/A |

Note: These are estimated values. Actual experimental values may vary depending on the solvent, concentration, and instrument frequency. The aromatic protons H-4 and H-6 are expected to show a small meta-coupling.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum for an aromatic compound like **2-amino-5-iodo-3-methylbenzoic acid**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid **2-amino-5-iodo-3-methylbenzoic acid**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -NH₂ and -COOH). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0.00 ppm.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

- Ensure the sample height in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).
- Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

- The ^1H NMR spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument.[\[1\]](#)
- Insert the sample into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution. This process minimizes peak broadening.
- Set the appropriate acquisition parameters, including:
 - Pulse Angle: 30-90 degrees
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16 (can be increased for dilute samples to improve signal-to-noise)
 - Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 16 ppm).
- Acquire the Free Induction Decay (FID).

3. Data Processing:

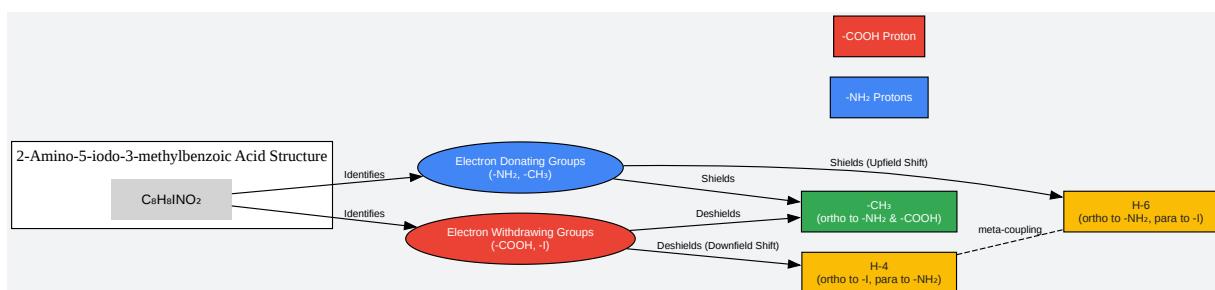
- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

- Integrate the peaks to determine the relative number of protons corresponding to each signal.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons in the molecule.

Logical Relationships in ^1H NMR Prediction

The following diagram illustrates the logical workflow for predicting the ^1H NMR chemical shifts of **2-amino-5-iodo-3-methylbenzoic acid** based on the electronic effects of its substituents.

Electron-donating groups (EDGs) like the amino ($-\text{NH}_2$) and methyl ($-\text{CH}_3$) groups tend to shield nearby protons, shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) such as the carboxylic acid ($-\text{COOH}$) and iodo ($-\text{I}$) groups deshield protons, causing a downfield shift (to higher ppm values).



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Caption: Logical workflow for predicting ^1H NMR shifts.

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References

- 1. rsc.org [rsc.org]
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